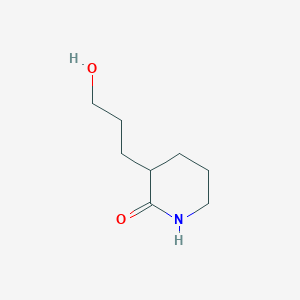
3-(3-Hydroxypropyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxypropyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The addition of a hydroxypropyl group to the piperidin-2-one structure enhances its chemical properties, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Hydroxypropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form alcohols.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxypropyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxypropyl group enhances its binding affinity to enzymes and receptors, facilitating various biochemical pathways. The piperidine ring structure allows it to interact with neurotransmitter receptors, potentially influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, widely used in medicinal chemistry.
Piperidin-2-one: Lacks the hydroxypropyl group but shares the core structure.
3-Hydroxypropylpiperidine: Similar structure but without the carbonyl group.
Uniqueness: 3-(3-Hydroxypropyl)piperidin-2-one is unique due to the presence of both the hydroxypropyl and carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3-(3-hydroxypropyl)piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c10-6-2-4-7-3-1-5-9-8(7)11/h7,10H,1-6H2,(H,9,11) |
InChI-Schlüssel |
HHGGSFMFVMSKLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)NC1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline](/img/structure/B13182370.png)
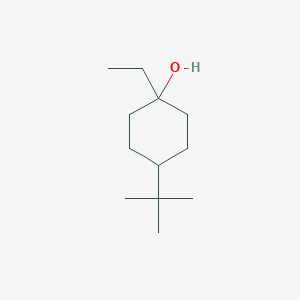

![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)

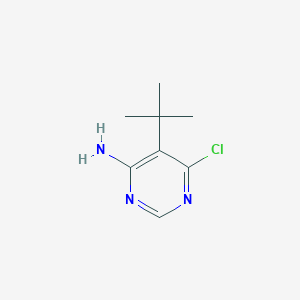

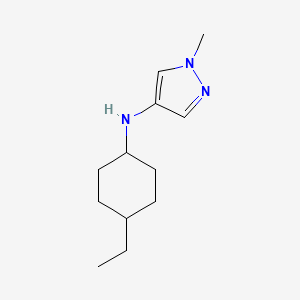

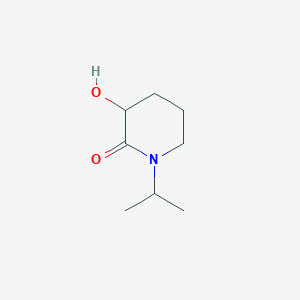
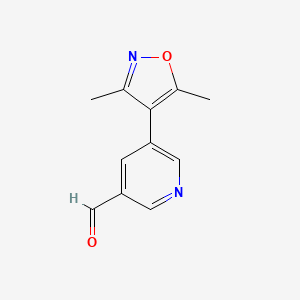

![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
